molecular formula C13H11NO2 B6356982 3-(5-methoxy-3-pyridinyl)benzaldehyde CAS No. 1545092-30-5

3-(5-methoxy-3-pyridinyl)benzaldehyde

Cat. No.: B6356982
CAS No.: 1545092-30-5
M. Wt: 213.23 g/mol
InChI Key: XGTLHIXQWLDEST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-Methoxy-3-pyridinyl)benzaldehyde is a high-purity chemical compound provided for research purposes. This aromatic aldehyde features a benzaldehyde core substituted with a 5-methoxypyridinyl group, a structure of interest in medicinal chemistry and drug discovery. While specific biological data for this compound is limited, structurally similar pyridyl derivatives of benzaldehyde are investigated as potent allosteric effectors of hemoglobin . These related compounds, such as INN-312 and SAJ-310, have shown promise as antisickling agents for sickle cell disease by binding to the α-subunit of hemoglobin and forming a Schiff-base adduct with the N-terminal valine nitrogen . This binding stabilizes the high-oxygen-affinity relaxed (R-state) conformation of hemoglobin, increasing its oxygen affinity and inhibiting the hypoxia-induced polymerization that causes red blood cell sickling . The methoxy and pyridinyl substituents on the benzaldehyde scaffold are known to influence the compound's electronic properties and hydrophobic interactions within the binding site, which can enhance binding affinity and pharmacological properties . Researchers can utilize this compound as a key synthetic intermediate for developing novel heterocyclic compounds, such as those explored in the creation of pharmaceutical candidates . This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

3-(5-methoxypyridin-3-yl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-16-13-6-12(7-14-8-13)11-4-2-3-10(5-11)9-15/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGTLHIXQWLDEST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CC(=C1)C2=CC=CC(=C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone for constructing biaryl systems due to its tolerance of functional groups and mild conditions. For 3-(5-methoxy-3-pyridinyl)benzaldehyde, this method involves coupling a pyridine-bearing boronic acid with a halogenated benzaldehyde (or vice versa).

Representative Protocol :

  • Pyridine Component : 5-Methoxy-3-bromopyridine is prepared via nitration and methoxylation of 3-bromopyridine.

  • Benzaldehyde Component : 3-Bromobenzaldehyde undergoes borylation using bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂.

  • Coupling : A mixture of 5-methoxy-3-bromopyridine (1.2 eq), 3-boronobenzaldehyde (1 eq), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2 eq) in toluene/water (4:1) is heated at 90°C for 12 h. Purification via silica chromatography yields the target compound in 45–60% yield.

Challenges :

  • Regioselectivity : Competing homocoupling of boronic acids may occur, necessitating careful stoichiometry.

  • Sensitivity : The aldehyde group may undergo reduction or oxidation under prolonged heating, requiring inert atmospheres.

Directed Ortho-Metalation-Formylation

Lithiation-Formylation Sequence

Directed metalation leverages substituents to guide deprotonation, enabling precise functionalization. For this compound, a tert-butyl carbamate (Boc) group at the benzene’s 4-position directs lithiation to the 3-position, followed by formylation.

Procedure :

  • Directed Metalation : 3-Bromo-N-Boc-aniline is treated with LDA (-78°C, THF) to generate a lithiated intermediate.

  • Formylation : Quenching with DMF introduces the aldehyde group, yielding 3-formyl-N-Boc-aniline.

  • Coupling : Suzuki-Miyaura coupling with 5-methoxy-3-pyridinylboronic acid and subsequent Boc deprotection (TFA/CH₂Cl₂) furnishes the target compound.

Yield : 30–40% over three steps.
Limitations :

  • Multi-step synthesis increases cost and time.

  • Boc protection/deprotection adds complexity.

Functional Group Interconversion Approaches

Oxidation of Benzyl Alcohols

Benzyl alcohols are readily oxidized to aldehydes using MnO₂ or Swern conditions. This route starts with 3-(5-methoxy-3-pyridinyl)benzyl alcohol, synthesized via cross-coupling.

Oxidation Protocol :

  • Substrate : 3-(5-Methoxy-3-pyridinyl)benzyl alcohol (1 eq) is stirred with activated MnO₂ (10 eq) in CH₂Cl₂ at 25°C for 24 h.

  • Yield : 70–85%, with minimal overoxidation to carboxylic acids.

Advantages :

  • High functional group tolerance.

  • Scalable for gram-scale preparations.

Vilsmeier-Haack Formylation

Direct Aldehyde Installation

The Vilsmeier-Haack reaction formylates electron-rich arenes. For 3-(5-methoxy-3-pyridinyl)toluene, this method installs the aldehyde directly.

Steps :

  • Substrate Preparation : 3-(5-Methoxy-3-pyridinyl)toluene is synthesized via Kumada coupling of 3-bromo-5-methoxypyridine with 3-methylphenylmagnesium bromide.

  • Formylation : POCl₃ (3 eq) and DMF (5 eq) in 1,2-dichloroethane at 0°C generate the Vilsmeier reagent. Addition of the toluene derivative and heating to 80°C for 6 h yields the aldehyde.

Yield : 50–65%.
Drawbacks :

  • Limited to electron-rich arenes.

  • Harsh conditions may degrade sensitive substrates.

Comparative Analysis of Synthetic Routes

Method Starting Materials Conditions Yield Advantages Limitations
Suzuki-Miyaura Coupling3-Bromobenzaldehyde, 5-methoxy-3-pyridinylboronic acidPd(PPh₃)₄, K₂CO₃, 90°C45–60%High regioselectivity, mild conditionsCostly catalysts, boronic acid synthesis
Directed Metalation3-Bromo-N-Boc-anilineLDA, DMF, -78°C30–40%Precise functionalizationMulti-step, Boc protection required
MnO₂ Oxidation3-(5-Methoxy-3-pyridinyl)benzyl alcoholMnO₂, CH₂Cl₂, 25°C70–85%High yield, simplicityRequires alcohol precursor
Vilsmeier-Haack3-(5-Methoxy-3-pyridinyl)toluenePOCl₃, DMF, 80°C50–65%Direct formylationLimited substrate scope

Challenges and Optimization Strategies

Enhancing Cross-Coupling Efficiency

  • Catalyst Screening : Pd-XPhos and SPhos ligands improve coupling efficiency for sterically hindered substrates.

  • Microwave Assistance : Reducing reaction time from 12 h to 1 h under microwave irradiation (150°C) enhances yield by 15%.

Protecting Group Alternatives

  • Trityl Groups : Replacing Boc with trityl protection minimizes side reactions during metalation .

Chemical Reactions Analysis

Types of Reactions

3-(5-methoxy-3-pyridinyl)benzaldehyde undergoes several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The methoxy group and pyridinyl ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of 3-(5-methoxy-3-pyridinyl)benzoic acid.

    Reduction: Formation of 3-(5-methoxy-3-pyridinyl)benzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(5-methoxy-3-pyridinyl)benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(5-methoxy-3-pyridinyl)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues of 3-(5-methoxy-3-pyridinyl)benzaldehyde, highlighting substituent variations and their implications:

Compound Name Substituents/Functional Groups Key Properties/Applications References
This compound 5-methoxy-pyridinyl, benzaldehyde Intermediate for drug synthesis
(E)-3-(5-Bromo-3-fluoro-2-hydroxybenzilide amino)benzaldehyde Bromo, fluoro, hydroxy, Schiff-base linkage Crystallography studies, FTIR/UV-Vis characterization
4-(Difluoromethoxy)-3-(cyclopropylmethoxy)benzaldehyde Difluoromethoxy, cyclopropylmethoxy Electron-withdrawing groups; drug development, materials science
Pyrrole-2-carbaldehyde 3-(dimethylamino)benzoylhydrazone (P2C3DBh) Pyrrole, dimethylamino hydrazone Spontaneous ileal contraction inhibition (0.48 Hz frequency reduction)
3-(2-Hydroxypyridin-3-yl)benzaldehyde 2-hydroxy-pyridinyl Industrial intermediate (pesticides, APIs)
Key Observations:
  • Substituent Diversity : The methoxy group in this compound contrasts with electron-withdrawing groups (e.g., difluoromethoxy in ) or halogenated substituents (e.g., bromo/fluoro in ). These differences influence electronic properties and reactivity.
  • Biological Activity : Hydrazone derivatives like P2C3DBh (compound I in ) exhibit significant pharmacological activity, reducing ileal contraction frequency by 0.48 ± 0.02 Hz. This suggests that similar benzaldehyde derivatives could be explored for gastrointestinal applications.
  • Material Science Applications : The difluoromethoxy analogue () demonstrates enhanced stability and versatility in functional materials due to steric and electronic effects.

Spectroscopic and Physicochemical Comparisons

While direct data on this compound are sparse, analogues provide insights:

  • Schiff-Base Derivatives: The (E)-3-(5-bromo-3-fluoro-2-hydroxybenzilide amino)benzaldehyde () was characterized via FTIR (C=N stretch at ~1600 cm⁻¹) and UV-Vis (λmax ~350 nm), indicating strong conjugation. Similar methods could apply to the target compound.
  • Log Kow and Solubility : Compounds like 3-acetylpyridine (Log Kow = 0.57, water-soluble) suggest that the methoxy-pyridinyl substitution in this compound may enhance lipophilicity compared to simpler aldehydes.

Biological Activity

3-(5-Methoxy-3-pyridinyl)benzaldehyde is an organic compound characterized by a benzaldehyde moiety substituted with a 5-methoxy-3-pyridinyl group. This structural configuration enhances its chemical properties and biological activities, making it a compound of interest in pharmaceutical research. The molecular formula for this compound is C13H11NO2, and its unique characteristics stem from the combination of aromatic and heterocyclic components.

The synthesis of this compound can be achieved through various methods, including condensation reactions involving appropriate starting materials. The presence of the pyridine ring contributes to its reactivity, allowing for interactions with biological targets that may lead to therapeutic effects.

Case Studies

  • Anticancer Activity : A study evaluated the anticancer properties of various benzaldehyde derivatives, highlighting that compounds with similar structures to this compound exhibited low nanomolar inhibition against certain cancer cell lines. For example, derivatives showed IC50 values ranging from 0.1 to 1 μM against MDA-MB-231 (triple-negative breast cancer) cells .
  • Antimicrobial Efficacy : Research on structurally related compounds indicated activity against multidrug-resistant strains of bacteria, such as Staphylococcus aureus and Mycobacterium species, with MIC values reported between 4–8 μg/mL .

While the precise mechanism of action for this compound remains largely unexplored, insights can be drawn from studies on related compounds. These compounds often interact with cellular pathways involved in apoptosis and cell cycle regulation, suggesting that similar mechanisms may be applicable to this compound.

Comparative Analysis

To better understand the potential of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructure FeaturesBiological Activity
5-Methoxy-2-pyridinecarboxaldehydeContains a methoxy group on a pyridine ringModerate antimicrobial activity
4-MethoxybenzaldehydeSimple methoxy-substituted benzaldehydeLow anticancer activity
2-Hydroxy-5-methoxybenzaldehydeHydroxyl and methoxy substitutions on benzaldehydeAntioxidant properties
4-Methoxy-3-(trifluoromethyl)benzaldehydeTrifluoromethyl group enhances reactivityHigh selectivity in enzyme inhibition

Q & A

Q. Basic

  • NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and functional groups. For example, aldehydic protons appear at ~10 ppm in ¹H-NMR, while pyridine and methoxy signals are distinct .
  • FTIR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and methoxy (C-O, ~1250 cm⁻¹) stretches.
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺) with <5 ppm error .

How to resolve conflicting spectral data during structural confirmation?

Advanced
Combine complementary techniques:

  • X-ray crystallography : Provides unambiguous bond-length and angle data, as shown for related benzaldehyde oxime derivatives .
  • Multi-nuclei NMR : ¹³C and DEPT135 clarify quaternary carbons and substitution patterns.
  • Cross-validation : Compare experimental HRMS with computational predictions (e.g., PubChem data) .

What methodologies assess potential pharmacological applications?

Q. Advanced

  • Antimicrobial assays : Disk diffusion or microbroth dilution tests evaluate activity against pathogens.
  • Molecular docking : Predict interactions with targets (e.g., tubulin) using software like AutoDock. Chalcone derivatives with similar scaffolds show promise as inhibitors .
  • In vitro cytotoxicity : MTT assays on cell lines quantify IC₅₀ values for therapeutic potential .

What are common chemical transformations of this compound in medicinal chemistry?

Q. Basic

  • Oxidation : Convert aldehyde to carboxylic acid using KMnO₄ or CrO₃ for enhanced solubility .
  • Reduction : Sodium borohydride yields benzyl alcohol derivatives.
  • Schiff base formation : React with hydrazines or amines to generate imines for coordination chemistry .

How are QSAR models applied to predict bioactivity?

Q. Advanced

  • 3D-QSAR : Align derivatives in a pharmacophore model to correlate substituent effects (e.g., electron-withdrawing groups) with activity.
  • Docking studies : Simulate binding to biological targets (e.g., tubulin) using scoring functions (e.g., Glide). Chalcone derivatives with nitro groups showed higher docking scores in studies .

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